4-Bromobenzoyl fluoride
Overview
Description
4-Bromobenzoyl fluoride is an organic compound with the molecular formula C7H4BrFO. It belongs to the class of benzoyl halides and is widely used as a versatile building block in organic synthesis. This compound is characterized by a bromine atom attached to the benzene ring and a fluorine atom attached to the carbonyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzoyl fluoride can be synthesized through several methods. One common method involves the bromination of benzoyl fluoride. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The process is optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to 4-bromobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-bromobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- 4-Bromobenzyl alcohol
- 4-Bromobenzoic acid
- Various substituted benzoyl derivatives
Scientific Research Applications
4-Bromobenzoyl fluoride has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.
- Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
- Industry: this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-bromobenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing bromine and fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool in the study of enzyme mechanisms and drug development .
Comparison with Similar Compounds
- 4-Bromobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
- 4-Fluorobenzoyl chloride: Similar structure but with a fluorine atom instead of bromine.
- 4-Chlorobenzoyl fluoride: Similar structure but with a chlorine atom instead of bromine .
Uniqueness: 4-Bromobenzoyl fluoride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
4-bromobenzoyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKVPJFPBBPGDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631365 | |
Record name | 4-Bromobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72398-40-4 | |
Record name | 4-Bromobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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